2-Amino-4-nitrobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHXDTHJGNCRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372226 | |

| Record name | 2-Amino-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-49-7 | |

| Record name | 2-Amino-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to 2-Amino-4-nitrobenzotrifluoride (CAS 393-49-7)

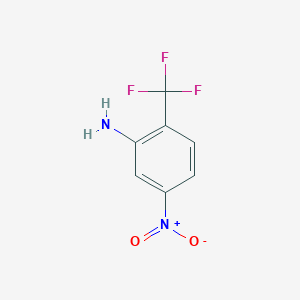

This compound, also known as 5-nitro-2-(trifluoromethyl)aniline, is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its structure is characterized by a benzene ring substituted with three key functional groups: an amine (-NH₂), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group. This unique combination of an electron-donating amine and two powerful electron-withdrawing groups (nitro and trifluoromethyl) creates a molecule with distinct reactivity and valuable physicochemical properties.

For drug development professionals, the trifluoromethyl group is of particular interest. Its incorporation into bioactive molecules is a well-established strategy for enhancing metabolic stability, increasing lipophilicity, and improving bioavailability—critical parameters in the optimization of drug candidates.[1][2] This guide provides a comprehensive technical overview of this compound, synthesizing core chemical data, spectroscopic profiles, safety protocols, and synthetic applications to empower researchers in leveraging its full potential.

Part 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical intermediate is the bedrock of its effective application. These characteristics influence storage, handling, reaction conditions, and purification strategies.

Molecular Structure

The arrangement of the functional groups dictates the molecule's electronic properties and steric profile, which are crucial for predicting its reactivity in synthetic transformations.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table consolidates key physical and chemical properties for quick reference. This data is essential for reaction setup, safety planning, and material procurement.

| Property | Value | Source(s) |

| CAS Number | 393-49-7 | [3][4][5] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3][4][6] |

| Molecular Weight | 206.12 g/mol | [3][4][7] |

| Appearance | Light yellow to yellow solid/powder | [8][9] |

| Boiling Point | 305.9 ± 42.0 °C (Predicted) | [3][9] |

| Density | 1.503 g/cm³ (Predicted) | [9] |

| Purity | Typically ≥97-98% | [3][4][10] |

| Synonyms | 5-Nitro-2-(trifluoromethyl)aniline | [5][7][10] |

| SMILES | C1=CC(=C(C=C1[O-])N)C(F)(F)F | [5] |

| InChI Key | LGHXDTHJGNCRKT-UHFFFAOYSA-N |

Part 2: Spectroscopic Profile for Identification and Quality Control

Spectroscopic analysis is non-negotiable for verifying the identity and purity of starting materials. The following outlines the expected spectral characteristics and a general protocol for analysis. While a comprehensive public database of spectra for this specific compound is limited, predictions can be reliably made based on its functional groups.[11]

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | ~6.8 - 8.2 ppm | Three protons on a highly substituted, electron-deficient ring. |

| Amine Protons (-NH₂) | ~5.0 - 6.0 ppm (broad) | Exchangeable protons, signal width and position can vary with solvent and concentration. | |

| ¹³C NMR | Aromatic Carbons | ~100 - 155 ppm | Six distinct signals expected for the aromatic carbons due to substitution pattern. |

| Trifluoromethyl Carbon (-CF₃) | ~120 - 130 ppm (quartet) | Carbon coupled to three fluorine atoms (¹JCF coupling). | |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (doublet) | Symmetric and asymmetric stretching of the primary amine.[12] |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Characteristic C-H stretching for aromatic rings.[12] | |

| N-O Stretch (Nitro) | 1500 - 1550 cm⁻¹ (asymmetric) & 1300 - 1350 cm⁻¹ (symmetric) | Strong, characteristic absorptions for the nitro group. | |

| C-F Stretch | 1100 - 1300 cm⁻¹ | Strong absorptions typical for trifluoromethyl groups. | |

| Mass Spectrometry | Molecular Ion (M+) | m/z ≈ 206.12 | Corresponds to the molecular weight of the compound. |

Experimental Protocol: Spectroscopic Verification

This protocol provides a self-validating workflow for confirming the identity of a supplied batch of this compound.

Caption: Proposed Workflow for Synthesis via Nitration.

Experimental Rationale & Protocol:

-

Principle: This protocol is based on standard electrophilic aromatic substitution methods. [13]The use of concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Procedure:

-

Charge a reaction vessel with concentrated sulfuric acid and cool to 0-5 °C in an ice bath.

-

Slowly add 2-aminobenzotrifluoride (1.0 eq.) while stirring, ensuring the temperature does not rise significantly.

-

Separately, prepare a nitrating mixture of fuming nitric acid (1.0-1.1 eq.) in concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction vessel over 30-60 minutes, maintaining a strict internal temperature of 0-5 °C.

-

Causality: Low temperature is critical. It controls the rate of the highly exothermic nitration reaction, preventing dangerous temperature spikes (runaway reaction) and minimizing the formation of undesired side products. [14] 5. Stir the mixture at 0-5 °C for 1-2 hours, monitoring the consumption of the starting material by an appropriate method (e.g., TLC or LC-MS).

-

-

Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.

-

Isolate the yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Reactivity as a Synthetic Intermediate

The true utility of this compound is its potential for sequential, selective reactions.

-

Nitro Group Reduction: The nitro group can be selectively reduced to a second amine using various reagents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄), yielding a diamine. This resulting ortho-phenylenediamine derivative is a classic precursor for forming heterocyclic rings like benzimidazoles or quinoxalines, which are common scaffolds in pharmaceuticals. [15]* Amine Group Modification: The existing amine is a versatile handle. It can undergo diazotization to be converted into other functional groups (e.g., -OH, -Cl, -Br via Sandmeyer reaction) or can be acylated or alkylated to build more complex structures. * Nucleophilic Aromatic Substitution (SₙAr): While less common due to the presence of the amine, under certain conditions, a suitably positioned leaving group could be displaced, driven by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups.

Conclusion

This compound (CAS 393-49-7) is more than a simple chemical. It is a strategically designed building block for accessing complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its trifluoromethyl group offers a proven method for enhancing molecular properties, while its amine and nitro groups provide orthogonal handles for synthetic diversification. By understanding its core properties, adhering to rigorous safety protocols, and leveraging its specific reactivity, researchers can effectively integrate this valuable intermediate into their discovery and development workflows.

References

-

Alachem Co., Ltd. 393-49-7 | this compound. [Link]

-

Capot Chemical. 393-49-7 | this compound. [Link]

-

PubChem. This compound | C7H5F3N2O2 | CID 2737719. [Link]

-

Chemsrc. This compound | CAS#:393-49-7. [Link]

-

PubChem. 3-Amino-4-nitrobenzotrifluoride | C7H5F3N2O2 | CID 223100. [Link]

-

Chemsrc. 5-Amino-2-chloro-4-nitrobenzotrifluoride | CAS#:167415-22-7. [Link]

-

Finger, G. C., et al. Some trisubstituted benzotrifluorides. Journal of the American Chemical Society. [Link]

-

ECHA. 4-nitro-3-(trifluoromethyl)aniline - Registration Dossier. [Link]

-

CAS Index. CAS 393-49-7 this compound. [Link]

- Google Patents. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitrobenzotrifluoride: A Versatile Intermediate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Amino-2-Fluorobenzotrifluoride in Advanced Chemical Synthesis. [Link]

-

PubChem. Spectral Information in PubChem. [Link]

-

National Toxicology Program. TR-339: 2-Amino-4-Nitrophenol (CASRN 99-57-0) in F344/N Rats and B6C3F1Mice (Gavage Studies). [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 393-49-7 | this compound - Moldb [moldb.com]

- 4. aceschem.com [aceschem.com]

- 5. chemscene.com [chemscene.com]

- 6. 393-49-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. This compound | C7H5F3N2O2 | CID 2737719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 9. 5-Nitro-2-(trifluoromethyl)aniline , 98% , 393-49-7 - CookeChem [cookechem.com]

- 10. 393-49-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Nitro-2-(trifluoromethyl)aniline

Introduction

5-Nitro-2-(trifluoromethyl)aniline is a substituted aromatic amine that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a nucleophilic amino group, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, makes it a highly versatile intermediate. These functional groups, positioned strategically on the benzene ring, impart a distinct profile of reactivity, solubility, and spectroscopic characteristics.

This technical guide offers an in-depth exploration of the core physicochemical properties of 5-Nitro-2-(trifluoromethyl)aniline (CAS No. 393-49-7). Designed for researchers, chemists, and professionals in drug development and materials science, this document provides a consolidated resource of its physical constants, spectroscopic signatures, and computational descriptors. Furthermore, it outlines robust, field-proven experimental protocols for its characterization, ensuring scientific integrity and reproducibility. Understanding these fundamental properties is paramount for optimizing reaction conditions, developing purification strategies, and designing novel molecules for pharmaceutical and industrial applications.

Section 1: Core Physicochemical and Computational Properties

The functional groups of 5-Nitro-2-(trifluoromethyl)aniline dictate its physical and chemical behavior. The trifluoromethyl group significantly increases lipophilicity, while the nitro and amino groups provide sites for hydrogen bonding and chemical reactions. These properties are summarized below.

Table 1: Key Physicochemical Properties of 5-Nitro-2-(trifluoromethyl)aniline

| Property | Value | Source(s) |

| IUPAC Name | 5-nitro-2-(trifluoromethyl)aniline | - |

| Synonym | 2-Amino-4-nitrobenzotrifluoride | [1] |

| CAS Number | 393-49-7 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | Data not readily available. Isomers have melting points in the range of 58-106 °C. | [3][4] |

| Boiling Point | 305.9 ± 42.0 °C (Predicted) | [2][5][6] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | -0.50 ± 0.10 (Predicted) | [2] |

| LogP (Octanol/Water) | 2.1958 (Calculated) | [1] |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Narrative Insights:

-

Lipophilicity (LogP): The LogP value of approximately 2.2 indicates that the compound is moderately lipophilic.[1] This suggests it will have better solubility in organic solvents than in water, a critical consideration for its use in organic reactions and for purification via crystallization or chromatography.

-

Polar Surface Area (TPSA): A TPSA of 69.16 Ų is significant.[1] In drug discovery, TPSA is a key predictor of a molecule's ability to permeate cell membranes. This value suggests that while not highly polar, the molecule may have limitations in passive diffusion across biological barriers, a factor to consider in medicinal chemistry applications.

-

Acidity (pKa): The predicted pKa of -0.50 for the protonated amine is very low, a direct consequence of the two potent electron-withdrawing groups (NO₂ and CF₃) on the aromatic ring.[2] This makes the amine group a very weak base, which influences its reactivity as a nucleophile and its behavior in acidic or basic media.

Section 2: Spectroscopic & Analytical Characterization

Accurate structural confirmation and purity assessment are non-negotiable in scientific research. The combination of NMR, IR, and mass spectrometry provides a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[7] For 5-Nitro-2-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous characterization.

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the substituted benzene ring. An additional, often broader, signal would correspond to the two protons of the amine (-NH₂) group. The exact chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

-

¹³C NMR: The carbon spectrum will display seven signals, one for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electron-donating amine and the electron-withdrawing nitro and trifluoromethyl groups.

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. A single, sharp signal is expected for the -CF₃ group, providing clear evidence of its presence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.[8]

-

N-H Stretching: The amine group will typically show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

N=O Stretching: The nitro group exhibits two strong, characteristic absorption bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

C-F Stretching: The trifluoromethyl group gives rise to very strong, intense absorption bands in the 1100-1350 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[9]

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 206, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) or cleavage related to the trifluoromethyl group.

Section 3: Experimental Protocols for Characterization

The following protocols describe standard, self-validating methodologies for the analytical characterization of 5-Nitro-2-(trifluoromethyl)aniline, ensuring data integrity and reproducibility.

Diagram 1: General Analytical Workflow

This diagram illustrates the logical flow for the comprehensive characterization of a chemical sample like 5-Nitro-2-(trifluoromethyl)aniline.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Nitro-2-(trifluoromethyl)aniline , 98% , 393-49-7 - CookeChem [cookechem.com]

- 3. aksci.com [aksci.com]

- 4. ossila.com [ossila.com]

- 5. This compound | CAS#:393-49-7 | Chemsrc [chemsrc.com]

- 6. 393-49-7 | this compound - Moldb [moldb.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to 2-Amino-4-nitrobenzotrifluoride: Molecular Structure, Properties, and Applications

Executive Summary: 2-Amino-4-nitrobenzotrifluoride is a highly functionalized aromatic compound of significant interest in the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring an amino, a nitro, and a trifluoromethyl group, makes it a versatile intermediate for synthesizing a wide array of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, a detailed calculation of its molecular weight, its key physicochemical properties, and its critical applications, with a particular focus on its role in drug development and dye manufacturing. Furthermore, this document outlines essential safety and handling protocols to ensure its proper use in a research and development environment.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific inquiry. This compound is known by several names, which can sometimes lead to confusion. The common name refers to the substitution pattern on a benzotrifluoride core, while the systematic IUPAC name is based on an aniline core.

-

Common Name: this compound

-

Systematic (IUPAC) Name: 5-nitro-2-(trifluoromethyl)aniline[1]

The structural arrangement is unambiguous: the substituents are positioned on the benzene ring in a way that is vital to the molecule's reactivity and utility as a chemical building block.

| Identifier | Value | Source |

| CAS Number | 393-49-7 | [1][2][3][4][6] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][3][4] |

| Synonyms | 5-nitro-2-(trifluoromethyl)aniline, 2-Trifluoromethyl-5-nitroaniline | [1][6] |

Molecular Structure and Physicochemical Properties

Molecular Structure Elucidation

The structure of this compound consists of a central benzene ring with three key functional groups:

-

A trifluoromethyl group (-CF₃) , which is strongly electron-withdrawing and enhances the lipophilicity and metabolic stability of derivative compounds. This is a critical feature for its use in drug discovery.[7][8]

-

An amino group (-NH₂) , which is an electron-donating group and a primary site for further chemical modification, such as diazotization or acylation.

-

A nitro group (-NO₂) , another powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution and can be readily reduced to form an amino group, providing another synthetic handle.

The interplay of these electronic effects governs the molecule's reactivity, making it a tailored precursor for specific synthetic targets.

Molecular Weight

The molecular weight is a fundamental property derived from the molecular formula. The calculation is based on the atomic weights of the constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 206.123 |

The average molecular weight is 206.12 g/mol .[1][2][3][4][6] For high-precision techniques like mass spectrometry, the monoisotopic mass of 206.03031189 Da is used.[1]

Physicochemical Properties

The physical properties of this compound are essential for its handling, storage, and use in reactions.

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [5][9] |

| Boiling Point | 305.9 ± 42.0 °C at 760 mmHg | [3] |

| Purity | Typically ≥97-98% | [3][4][6] |

| Storage | Store in a sealed container in a dry, cool, well-ventilated area | [5][6] |

Conceptual Synthetic Workflow

While numerous suppliers offer this compound, understanding its synthesis provides insight into its chemistry. A common strategy for producing substituted anilines involves the nitration of a precursor where the amino group is protected to prevent its oxidation and to direct the incoming nitro group.

Caption: Conceptual workflow for the synthesis of this compound.

This multi-step process ensures high yields and the correct isomer by controlling the reactivity of the aromatic ring at each stage. The choice of a protecting group is critical; an acetyl group is common as it can be easily removed via hydrolysis after nitration.[10]

Applications in Research and Development

The strategic value of this compound stems from its utility as a versatile building block across several high-value industries.[11]

Pharmaceutical Intermediate

In drug development, the incorporation of fluorine atoms into a molecule is a widely used strategy to enhance its pharmacological profile.[8] The trifluoromethyl group in this compound is particularly valued for its ability to:

-

Increase Metabolic Stability: The strength of the C-F bond resists metabolic breakdown, prolonging the drug's half-life.

-

Enhance Lipophilicity: This property can improve a drug's ability to cross cell membranes.[7]

-

Modulate Binding Affinity: The group's electronic properties can lead to stronger and more selective binding to biological targets.

This compound serves as a key precursor for a variety of active pharmaceutical ingredients (APIs), particularly in the development of new therapeutics for complex diseases.[7][11]

Dye and Pigment Synthesis

This compound is a crucial intermediate in the manufacturing of high-performance dyes. It is especially important in the production of reactive dyes, which form strong covalent bonds with textile fibers. This leads to products with:

-

Exceptional Color Vibrancy: The chemical structure contributes to bright and intense shades.

-

Superior Fastness: Fabrics exhibit excellent resistance to fading from washing and exposure to light.

Agrochemicals and Specialty Materials

Beyond pharmaceuticals and dyes, this intermediate is used in the synthesis of modern agrochemicals, including targeted herbicides and insecticides.[11][12] Furthermore, its unique properties are leveraged in material science to create specialty polymers and resins with enhanced thermal stability and chemical resistance.[13]

Safety, Handling, and Toxicology

Due to its functional groups, this compound and related aromatic nitro-amino compounds must be handled with appropriate care. The following information is based on data for analogous compounds and represents best practices for laboratory safety.

Hazard Identification

Data for the closely related isomer, 3-Amino-4-nitrobenzotrifluoride, indicates several potential hazards.[14]

| Hazard Class | Statement | GHS Pictogram (Description) |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Skull and Crossbones |

| Acute Toxicity, Oral | H301/H302: Toxic/Harmful if swallowed | Skull and Crossbones / Exclamation Mark |

| Acute Toxicity, Inhalation | H331/H332: Toxic/Harmful if inhaled | Skull and Crossbones / Exclamation Mark |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Exclamation Mark |

Recommended Handling Protocol

A self-validating system for handling this chemical involves a clear, step-by-step workflow to minimize exposure and risk.

Caption: Safe handling workflow for aromatic nitro compounds.

Experimental Protocol: Safe Weighing and Handling

-

Preparation: Before handling, ensure a chemical fume hood is operational. Review the Safety Data Sheet (SDS) for the most current hazard information.

-

Personal Protective Equipment (PPE): Don nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

-

Engineering Controls: Perform all manipulations, including weighing, within the fume hood to prevent inhalation of dust.

-

Handling: Use a spatula to carefully transfer the solid. Avoid creating dust. If any material contacts your gloves, remove them, wash your hands, and don a new pair.

-

Storage: Tightly seal the container immediately after use and return it to a designated cool, dry, and well-ventilated storage location.[5][6]

-

Decontamination: Clean any contaminated surfaces and equipment according to laboratory procedures. Dispose of contaminated waste in a designated hazardous waste container.

Conclusion

This compound is a cornerstone intermediate chemical with a unique structural profile that provides immense value in diverse fields. Its calculated molecular weight of 206.12 g/mol and its distinct combination of amino, nitro, and trifluoromethyl groups make it an indispensable tool for chemists. From designing next-generation pharmaceuticals to creating vibrant, long-lasting dyes, the applications of this compound are both broad and critical. Adherence to rigorous safety protocols is essential to harness its full potential while ensuring the well-being of researchers and scientists.

References

- Alachem Co., Ltd. 393-49-7 | this compound.

- Moldb. 393-49-7 | this compound.

- Aceschem. CAS 393-49-7 | this compound.

- PubChem. This compound | C7H5F3N2O2 | CID 2737719.

- Sunway Pharm Ltd. This compound - CAS:393-49-7.

- PubChem. 3-Amino-4-nitrobenzotrifluoride | C7H5F3N2O2 | CID 223100.

- ZHEJIANG JIUZHOU CHEM CO.,LTD. This compound CAS NO.393-49-7.

- Thermo Fisher Scientific.

- Finger, G. C., et al. Some trisubstituted benzotrifluorides.

- The Role of 2-Amino-5-Nitrobenzotrifluoride in Dye Synthesis. (2025).

- The Strategic Value of 2-Amino-5-Nitrobenzotrifluoride in Chemical Synthesis.

- Guidechem. What are the applications of 2-amino-5-nitrobenzotrifluoride.

- The Role of 4-Amino-2-Fluorobenzotrifluoride in Advanced Chemical Synthesis.

- Exploring the Applications of 4-Nitrobenzotrifluoride in Specialty Chemicals. (2025).

- Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

Sources

- 1. This compound | C7H5F3N2O2 | CID 2737719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 393-49-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 393-49-7 | this compound - Moldb [moldb.com]

- 4. aceschem.com [aceschem.com]

- 5. This compound, CasNo.393-49-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. This compound - CAS:393-49-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [guidechem.com]

- 13. nbinno.com [nbinno.com]

- 14. 3-Amino-4-nitrobenzotrifluoride | C7H5F3N2O2 | CID 223100 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-M-N-T: An In-depth Technical Guide to the Preparation of 2-Amino-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-nitrobenzotrifluoride, a critical intermediate in the pharmaceutical and agrochemical industries. The document elucidates the underlying chemical principles, offers a detailed and validated experimental protocol, and addresses crucial safety and analytical considerations. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for professionals engaged in organic synthesis and drug development.

Introduction: Strategic Importance of this compound

This compound is a highly functionalized aniline derivative of significant interest in medicinal and materials chemistry.[1] The strategic placement of the amino, nitro, and trifluoromethyl groups on the benzene ring imparts unique electronic properties, making it a valuable precursor for a range of bioactive molecules and performance materials.[1] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and bioavailability in pharmaceutical compounds.[1]

The synthesis of this molecule from m-(trifluoromethyl)aniline is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.[2] Understanding the nuances of this transformation is paramount for achieving high yields and purity, which are critical for downstream applications. This guide will delve into the regioselectivity of the nitration reaction, providing a robust framework for its successful execution.

The Chemistry Unveiled: Mechanism and Regioselectivity

The preparation of this compound from m-(trifluoromethyl)aniline proceeds via an electrophilic aromatic substitution (EAS) reaction, specifically nitration.[2] The core of this transformation lies in the generation of the highly reactive nitronium ion (NO₂⁺) and its subsequent attack on the aromatic ring.

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[2] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

The Dance of Directing Groups: Regioselectivity

The key to a successful synthesis is controlling the position of the incoming nitro group. The starting material, m-(trifluoromethyl)aniline, possesses two substituents that exert competing electronic effects on the aromatic ring:

-

Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring through resonance.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms.

In the strongly acidic conditions of the nitration reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺).[3][4] This protonation dramatically alters its directing effect. The anilinium ion is a strongly deactivating, meta-directing group due to its positive charge, which withdraws electron density from the ring via an inductive effect.[3]

Therefore, the regiochemical outcome is determined by the interplay between the meta-directing anilinium ion and the meta-directing trifluoromethyl group. This leads to the preferential substitution at the positions that are meta to both groups, which are positions 2, 4, and 6. Steric hindrance from the bulky trifluoromethyl group and the anilinium ion will influence the distribution of the isomers, with substitution at the 2 and 4 positions being the most likely outcomes. To achieve the desired this compound, protection of the amino group is often employed to favor ortho, para substitution relative to the protected amino group.

However, for the direct nitration of m-(trifluoromethyl)aniline, the formation of the anilinium ion is a critical consideration. The reaction conditions must be carefully controlled to achieve the desired regioselectivity.

The Workflow: From Reagents to Purified Product

The following diagram illustrates the overall workflow for the preparation of this compound.

Caption: Experimental workflow for the synthesis of this compound.

In the Lab: A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| m-(Trifluoromethyl)aniline | Reagent | Major Chemical Supplier | --- |

| Concentrated Sulfuric Acid | ACS | Major Chemical Supplier | 98% |

| Concentrated Nitric Acid | ACS | Major Chemical Supplier | 70% |

| Dichloromethane | ACS | Major Chemical Supplier | For extraction |

| Anhydrous Sodium Sulfate | ACS | Major Chemical Supplier | For drying |

| Deionized Water | --- | --- | --- |

| Ice | --- | --- | --- |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add m-(trifluoromethyl)aniline (1.0 eq).

-

Acid Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (3.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety First: Handling Hazardous Reagents

The nitration of aromatic compounds involves the use of highly corrosive and reactive chemicals.[5][6][7][8][9] Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]

-

Fume Hood: All operations involving concentrated acids must be performed in a well-ventilated chemical fume hood.[5]

-

Acid Handling: When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling. Never add water to concentrated acid.[5]

-

Spill Management: In case of a spill, neutralize the acid with a suitable agent like sodium bicarbonate and absorb it with an inert material.[7]

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[8]

The Proof is in the Pudding: Analytical Characterization

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the final product.[10][11][12] The chemical shifts, integration, and coupling patterns of the aromatic protons will confirm the regiochemistry of the nitration.

-

Melting Point: A sharp melting point range is a good indicator of the purity of the crystalline product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to quantify any isomeric impurities.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Side reactions (e.g., oxidation) | Increase reaction time; Ensure strict temperature control; Consider protecting the amino group. |

| Formation of Multiple Isomers | Insufficient regiocontrol | Optimize reaction temperature and reagent stoichiometry; Explore the use of a protecting group for the amine. |

| Product "oiling out" during recrystallization | Solvent boiling point is higher than the product's melting point; High impurity concentration | Use a lower-boiling point solvent or a solvent mixture; Perform a preliminary purification step before recrystallization.[13] |

Conclusion: A Robust Pathway to a Key Intermediate

The synthesis of this compound from m-(trifluoromethyl)aniline is a well-established yet nuanced chemical transformation. By understanding the underlying mechanistic principles and adhering to a carefully designed and validated protocol, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity. The insights and procedures detailed in this guide provide a solid foundation for the successful and safe execution of this important synthesis.

References

-

Quora. (2024, May 22). What safety precautions should I take when handling nitric acid? Retrieved from [Link]

-

University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

-

Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2025, October 31). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the nitration of protected anilines. Retrieved from [Link]

-

Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

-

Illinois State Geological Survey. (n.d.). Some trisubstituted benzotrifluorides. Retrieved from [Link]

- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]

-

Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

-

YouTube. (2020, November 5). Nitration of aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

PubMed. (2018, May 30). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Retrieved from [Link]

- Google Patents. (n.d.). US4582935A - Process for producing meta-aminobenzotrifluoride.

-

ResearchGate. (2025, August 6). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]

-

PubMed. (2023, January 20). NMR spectroscopy as a characterization tool enabling biologics formulation development. Retrieved from [Link]

- Google Patents. (n.d.). DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.

-

National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid Biophysical Characterization and NMR Spectroscopy Structural Analysis of Small Proteins from Bacteria and Archaea. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. columbuschemical.com [columbuschemical.com]

- 8. ehs.com [ehs.com]

- 9. labproinc.com [labproinc.com]

- 10. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Biophysical Characterization and NMR Spectroscopy Structural Analysis of Small Proteins from Bacteria and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Amino-4-nitrobenzotrifluoride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-nitrobenzotrifluoride. In the absence of extensive published quantitative solubility data, this document focuses on the theoretical principles governing its solubility, its physicochemical properties, and detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in solution.

Introduction

This compound is a substituted aniline derivative with a molecular structure that includes an amino group, a nitro group, and a trifluoromethyl group attached to a benzene ring.[1][2] This combination of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding the solubility of this compound is critical for its application in organic synthesis, enabling proper solvent selection for reactions, purification processes like recrystallization, and formulation development.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound, with its polar amino and nitro groups and the more nonpolar trifluoromethyl-substituted benzene ring, suggests a nuanced solubility profile that will be explored herein.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C7H5F3N2O2 | [1][2] |

| Molecular Weight | 206.12 g/mol | [2][4][5] |

| Appearance | Expected to be a solid at room temperature, likely yellow to brown crystalline powder. | [6] |

| CAS Number | 393-49-7 | [1][2][5] |

Note: Some properties are inferred from closely related isomers like 3-Amino-4-nitrobenzotrifluoride due to a lack of specific data for the 2-amino-4-nitro isomer.

Theoretical Framework for Solubility Prediction

The solubility of this compound in a given solvent is governed by the intermolecular forces between the solute and solvent molecules. The key functional groups on the molecule play distinct roles:

-

Amino Group (-NH2): This group is polar and capable of acting as a hydrogen bond donor.

-

Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and increases the lipophilicity of the molecule.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to van der Waals interactions.

Based on these features, we can make the following predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and nitro groups. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are polar and can interact with the polar functional groups of the solute, suggesting good solubility. For the related compound 3-amino-4-nitrotrifluorotoluene, it is noted to be soluble in organic solvents like ethanol and acetone.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar amino and nitro groups will likely limit solubility in nonpolar solvents. However, the trifluoromethyl group and the benzene ring may allow for some minimal solubility.

Experimental Determination of Solubility

To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide a comprehensive understanding of the solubility of this compound.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents with varying polarities.

Experimental Protocol

-

Preparation: Dispense 1 mL of each selected solvent into separate, clearly labeled small test tubes.

-

Sample Addition: Add approximately 10-20 mg of this compound to each test tube.

-

Observation and Mixing: Vigorously shake or vortex each test tube for 1-2 minutes.

-

Initial Assessment: Observe if the solid has dissolved.

-

Heating (if necessary): If the solid is not soluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Logical Workflow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Isothermal Method)

This method provides precise solubility data at a specific temperature.

Experimental Protocol

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. A centrifuge can be used to ensure clear separation of the supernatant.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant.

-

Solvent Evaporation: Evaporate the solvent from the extracted sample under reduced pressure.

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility in g/L or mol/L.

Diagram of Quantitative Solubility Determination

Caption: Steps for quantitative solubility measurement.

Safety Precautions

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[7][10]

-

Skin and Eye Irritation: Can cause skin and serious eye irritation.[7][9][11]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9]

-

Wash hands thoroughly after handling.[8]

Conclusion

The solubility of this compound is a key parameter for its effective use in research and development. While quantitative data is sparse, a theoretical understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The experimental protocols detailed in this guide provide a robust framework for researchers to determine its solubility in a variety of organic solvents, enabling informed decisions in experimental design and process development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - YouTube.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF | Functional Group | Amine.

- PubChem. (n.d.). This compound | C7H5F3N2O2 | CID 2737719.

- Bouling Chemical Co., Limited. (n.d.). 3-Amino-4-Nitrobenzotrifluoride.

- Unknown. (2024, February 4). SAFETY DATA SHEET.

- PubChem. (n.d.). 3-Amino-4-nitrobenzotrifluoride | C7H5F3N2O2 | CID 223100.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- AK Scientific, Inc. (n.d.). 2-Nitrobenzotrifluoride.

- Alachem Co., Ltd. (n.d.). 393-49-7 | this compound.

- Thermo Fisher Scientific. (2012, April 30). SAFETY DATA SHEET.

- Aceschem. (n.d.). CAS 393-49-7 | this compound.

- Merck Millipore. (2022, January 23). Safety Data Sheet.

Sources

- 1. This compound | C7H5F3N2O2 | CID 2737719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 393-49-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. m.youtube.com [m.youtube.com]

- 4. 3-Amino-4-nitrobenzotrifluoride | C7H5F3N2O2 | CID 223100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aceschem.com [aceschem.com]

- 6. 3-Amino-4-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity CAS 121-23-1 [boulingchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. merckmillipore.com [merckmillipore.com]

theoretical pKa and density of 2-Amino-4-nitrobenzotrifluoride

An In-depth Technical Guide to the Theoretical Physicochemical Properties of 2-Amino-4-nitrobenzotrifluoride

Abstract

This compound is a substituted aniline of significant interest in medicinal chemistry and materials science, primarily serving as a versatile building block in organic synthesis. Its utility is profoundly influenced by its physicochemical properties, notably its acidity (pKa) and density. This technical guide provides an in-depth theoretical analysis of these two core parameters. We explore the underlying chemical principles governing the pKa of the amino group, detailing the synergistic electron-withdrawing effects of the para-nitro and ortho-trifluoromethyl substituents. A comprehensive, field-proven computational workflow for predicting aqueous pKa values is presented. Furthermore, we discuss the theoretical basis for estimating the material density, drawing comparisons with structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's properties to inform synthesis, formulation, and application development.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₇H₅F₃N₂O₂, is an aromatic amine characterized by a benzene ring functionalized with three key substituents: an amino (-NH₂) group, a nitro (-NO₂) group, and a trifluoromethyl (-CF₃) group.[1][2] The specific regio-isomer, this compound, places the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group in an ortho relationship, while the powerful electron-withdrawing nitro group is positioned para to the amine. This unique electronic architecture dictates its chemical reactivity and physical properties.

A precise understanding of its acid-base chemistry (pKa) is critical for predicting its behavior in physiological environments and for designing reaction conditions. Similarly, its density is a fundamental physical property essential for process chemistry, formulation, and safety considerations. This document elucidates the theoretical underpinnings of these properties through the lens of computational chemistry and established physicochemical principles.

Theoretical pKa: A Study in Electronic Effects

The pKa of this compound refers to the acid dissociation constant of its conjugate acid, the anilinium ion. Like all amines, anilines are basic due to the lone pair of electrons on the nitrogen atom.[3] However, the basicity of aniline is significantly modulated by substituents on the aromatic ring.[4] In this molecule, both the nitro and trifluoromethyl groups are potent electron-withdrawing groups (EWGs), which drastically reduce the basicity of the amino group.

Mechanistic Underpinnings: The Role of Substituents

The basicity of the aniline nitrogen is inversely proportional to the stability of its conjugate acid. Electron-withdrawing groups decrease basicity by delocalizing the nitrogen's lone pair into the ring (making it less available for protonation) and by inductively destabilizing the positively charged anilinium cation formed upon protonation.

-

Nitro Group (-NO₂): Positioned para to the amino group, the nitro group exerts a powerful electron-withdrawing effect through both the inductive effect (-I) and the resonance effect (-M or -R).[5] The -M effect is particularly strong from the para position, allowing for the delocalization of the nitrogen's lone pair across the entire ring and into the nitro group, as depicted in the resonance structures below. This delocalization significantly reduces the electron density on the amino nitrogen, making it a much weaker base. For context, the pKa of aniline is ~4.6, while the pKa of 4-nitroaniline is approximately 1.0.[3][6]

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the strongest electron-withdrawing groups, acting primarily through a powerful inductive effect (-I) due to the high electronegativity of the three fluorine atoms.[3] Positioned ortho to the amino group, its inductive pull further decreases the electron density on the nitrogen, compounding the effect of the nitro group.

The combination of a para-nitro group and an ortho-trifluoromethyl group creates a profoundly electron-deficient system at the amino nitrogen. Consequently, the theoretical pKa of this compound is expected to be exceptionally low, likely falling below 1.0, rendering it a very weak base.

Visualization of Electronic Effects

The following diagram illustrates the key electronic withdrawals that reduce the basicity of the amino group.

Caption: Electronic effects governing the basicity of this compound.

Protocol: Theoretical pKa Prediction via a Thermodynamic Cycle

Accurate in silico pKa prediction requires sophisticated quantum mechanical calculations that account for solvation effects.[7][8] The most common and reliable method involves calculating the Gibbs free energy change (ΔG) of the dissociation reaction in solution using a thermodynamic cycle.

Methodology:

-

Gas-Phase Optimization:

-

Perform geometry optimization and frequency calculations for both the neutral aniline (B) and its protonated conjugate acid (BH⁺) in the gas phase.

-

Rationale: This step finds the lowest energy conformation of each species and provides the gas-phase Gibbs free energy (G_gas). Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(2df,2p)), are appropriate for this task.[9]

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, calculate the Gibbs free energy of solvation (ΔG_solv) for both B and BH⁺.

-

Rationale: This step accounts for the interaction of the solute with the solvent (water). Implicit continuum solvent models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient and widely used.[10]

-

-

Aqueous Free Energy Calculation:

-

Calculate the Gibbs free energy of each species in the aqueous phase (G_aq) using the following equation:

-

G_aq = G_gas + ΔG_solv

-

-

-

Free Energy of Reaction:

-

Calculate the free energy change for the deprotonation reaction in solution (ΔG_aq):

-

BH⁺(aq) ⇌ B(aq) + H⁺(aq)

-

ΔG_aq = G_aq(B) + G_aq(H⁺) - G_aq(BH⁺)

-

-

Rationale: The free energy of the solvated proton, G_aq(H⁺), is a well-established, albeit challenging, value. Experimentally derived values (e.g., -270.3 kcal/mol) are typically used for consistency and accuracy.[8]

-

-

pKa Calculation:

-

Convert the Gibbs free energy of the reaction to a pKa value using the fundamental thermodynamic relationship:

-

pKa = ΔG_aq / (2.303 * RT)

-

Where R is the ideal gas constant and T is the temperature (298.15 K).

-

-

Computational Workflow Visualization

The following flowchart details the theoretical pKa calculation protocol.

Caption: Computational workflow for predicting pKa using a thermodynamic cycle.

Theoretical Density

The density of a solid organic compound is determined by its molecular weight and how efficiently its molecules pack into a crystal lattice. While an exact theoretical prediction requires advanced crystal structure prediction (CSP) algorithms, a reliable estimate can be derived from empirical data of structurally similar compounds.

The molecular weight of this compound is 206.12 g/mol .[1] The presence of three heavy fluorine atoms and a dense nitro group contributes to a higher molecular weight and stronger intermolecular interactions (e.g., dipole-dipole) compared to aniline, suggesting a significantly higher density.

By examining related isomers and analogs, we can establish a probable range for its density:

-

3-Amino-4-nitrobenzotrifluoride: Reported densities include 1.478 g/cm³ and 1.49 g/cm³.[11]

-

2-Fluoro-5-nitrobenzotrifluoride: Reported density is 1.522 g/mL at 25 °C.

-

4-Fluoro-3-nitrobenzotrifluoride: Reported density is 1.494 g/mL at 25 °C.

Given the similarity in atomic composition and molecular weight among these isomers, it is highly probable that their crystal packing efficiencies are comparable. Therefore, the theoretical density of this compound can be confidently estimated to be in the range of 1.48 - 1.53 g/cm³ .

Summary of Physicochemical Properties

The key theoretical and estimated properties of this compound are summarized below.

| Property | Theoretical Value / Estimate | Rationale |

| Molecular Formula | C₇H₅F₃N₂O₂ | - |

| Molecular Weight | 206.12 g/mol | [1] |

| Theoretical pKa | < 1.0 | Strong -M/-I effect from para-NO₂ and strong -I effect from ortho-CF₃ drastically reduce the basicity of the amino group.[3][4][5] |

| Estimated Density | 1.48 - 1.53 g/cm³ | Based on the reported densities of structural isomers and related compounds containing nitro and trifluoromethyl groups. |

Conclusion

The physicochemical properties of this compound are dominated by the powerful electron-withdrawing nature of its para-nitro and ortho-trifluoromethyl substituents. These groups synergistically act to produce an exceptionally low pKa for the amino group, rendering the molecule a very weak base. This has profound implications for its use in drug design, where charge state affects solubility and membrane permeability, and in synthesis, where its nucleophilicity is greatly attenuated. The density is estimated to be approximately 1.5 g/cm³, a value consistent with a fluorinated and nitrated aromatic structure. The theoretical frameworks and computational protocols outlined in this guide provide a robust system for understanding and predicting the behavior of this and other complex substituted anilines, enabling more informed and efficient scientific research and development.

References

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). MDPI. Available at: [Link]

-

Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). PubMed. Available at: [Link]

-

Margabandu, R., & Subramani, K. Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. International Journal of PharmTech Research. Available at: [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science. Available at: [Link]

-

Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. ACS Publications. Available at: [Link]

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). ResearchGate. Available at: [Link]

-

Simple Method for the Estimation of pKa of Amines. Croatian Chemical Acta. Available at: [Link]

-

Show why p-nitroaniline is a much weaker base (3 pKb units weaker...). (2024). Pearson. Available at: [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2022). MDPI. Available at: [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Effect of nitro group basicity order of o,m and p nitroanilines? (2018). Chemistry Stack Exchange. Available at: [Link]

-

Simple Method for the Estimation of pKa of Amines. (2014). ResearchGate. Available at: [Link]

-

Substituent effects on the physical properties and pKa of aniline. (2000). ResearchGate. Available at: [Link]

-

Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025). ACS Publications. Available at: [Link]

-

pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. ACS Publications. Available at: [Link]

-

SAFETY DATA SHEET: 4-Nitrobenzotrifluoride. (2012). Alfa Aesar. Available at: [Link]

-

3-Amino-4-nitrobenzotrifluoride. PubChem. Available at: [Link]

-

Amine. Wikipedia. Available at: [Link]

-

Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals. Available at: [Link]

-

5-Amino-2-nitrobenzotrifluoride. NIST WebBook. Available at: [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

Chemical Properties of 5-Amino-2-nitrobenzotrifluoride (CAS 393-11-3). Cheméo. Available at: [Link]

Sources

- 1. This compound | C7H5F3N2O2 | CID 2737719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aceschem.com [aceschem.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. journaleras.com [journaleras.com]

- 5. Show why p-nitroaniline is a much weaker base (3 pKb units weaker... | Study Prep in Pearson+ [pearson.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-Amino-4-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity CAS 121-23-1 [boulingchem.com]

An In-Depth Technical Guide on the Initial Reactivity of 5-Nitro-2-(trifluoromethyl)aniline

Executive Summary

5-Nitro-2-(trifluoromethyl)aniline is a critical starting material and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. Its unique electronic and structural characteristics, dictated by the presence of a strongly electron-withdrawing nitro group, a powerful inductively withdrawing trifluoromethyl group, and a nucleophilic amino group, create a complex reactivity profile. This guide provides an in-depth analysis of this profile, offering both theoretical insights and validated experimental protocols for its key transformations. We will explore the foundational reactions—reduction of the nitro group and acylation of the amine—providing researchers and process chemists with the necessary framework to confidently and efficiently utilize this versatile intermediate.

Compound Profile and Safety Considerations

Physicochemical Properties

5-Nitro-2-(trifluoromethyl)aniline is a solid at room temperature, presenting as a yellow to orange crystalline powder. A comprehensive understanding of its physical properties is essential for designing experimental setups, particularly for reaction workups and purification.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1][2] |

| CAS Number | 393-49-7 | [1] |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | 70 - 73 °C (158 - 163 °F) | |

| Boiling Point | 284 °C (543 °F) | |

| LogP (Octanol/Water) | 2.1958 | [3] |

| Storage | Store at 4°C, protected from light | [1] |

Structural and Reactivity Analysis

The reactivity of 5-Nitro-2-(trifluoromethyl)aniline is dominated by the interplay of its three functional groups on the benzene ring.

-

Trifluoromethyl Group (-CF₃): Located ortho to the amine, this group exerts a potent electron-withdrawing inductive effect (-I), which deactivates the ring and decreases the electron density on the nitrogen atom. Its steric bulk also hinders reactions at the adjacent amino group and the C6 position of the ring.

The cumulative effect of the -NO₂ and -CF₃ groups makes the aromatic ring highly electron-deficient. This dramatically reduces the nucleophilicity of the amino group compared to aniline itself and renders electrophilic aromatic substitution reactions challenging.[6] Conversely, the primary reactive sites for initial synthetic modifications are the amino group and the nitro group.

Caption: Electronic influences on the core molecule.

Safety and Handling

Nitroaromatic compounds are classified as hazardous materials and require careful handling to mitigate risks.[7]

-

Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin. Prolonged exposure may cause damage to organs, particularly the blood.

-

Handling: Always work in a well-ventilated area, preferably under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[10][11] Segregate from incompatible materials like strong oxidizing agents, acids, and bases.[12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

Key Synthetic Transformations: Protocols and Mechanistic Rationale

The two most fundamental and high-yielding initial transformations for this substrate involve the reduction of the nitro group and the acylation of the amino group.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is arguably the most valuable initial transformation, yielding 4-(Trifluoromethyl)benzene-1,3-diamine. This product is a versatile intermediate for building more complex molecular architectures.[13] Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and atom economy.[14][15]

Reaction: 5-Nitro-2-(trifluoromethyl)aniline → 4-(Trifluoromethyl)benzene-1,3-diamine

Rationale for Protocol Selection: The use of a palladium on carbon (Pd/C) catalyst is standard for nitro group reductions due to its high activity and selectivity.[16][17] Methanol or ethanol are common solvents as they readily dissolve the starting material and the hydrogen gas. The reaction mechanism involves the stepwise reduction of the nitro group on the catalyst surface, proceeding through nitroso and hydroxylamine intermediates.[16] It is crucial to carry the reaction to completion to avoid the accumulation of these potentially hazardous intermediates.[14]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Nitro-2-(trifluoromethyl)aniline , 98% , 393-49-7 - CookeChem [cookechem.com]

- 3. chemscene.com [chemscene.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. afit.edu [afit.edu]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. mom.gov.sg [mom.gov.sg]

- 12. fishersci.com [fishersci.com]

- 13. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 14. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 15. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]

- 16. Item - Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics - Loughborough University - Figshare [repository.lboro.ac.uk]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of 2-Amino-4-nitrobenzotrifluoride and Structurally Related Compounds

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-Amino-4-nitrobenzotrifluoride. As specific toxicological and physical data for this exact isomer are not extensively published, this document establishes a robust safety framework by synthesizing data from structurally analogous compounds, including other isomers of amino-nitrobenzotrifluoride and related substituted anilines. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals, emphasizing engineering controls, personal protective equipment, and emergency preparedness to mitigate the risks associated with this class of compounds.

Hazard Identification and Risk Assessment

The core risks stem from the compound's potent biological activity. The trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane permeability, while the nitro-aniline scaffold is common in molecules with toxicological activity.

1.1. GHS Classification (Composite)

The Globally Harmonized System (GHS) classifications for analogous compounds indicate significant health risks. Researchers must operate under the assumption that this compound presents similar, if not identical, hazards.

| Hazard Class | Category | Hazard Statement | Citations |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][2] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or Harmful if inhaled | [2][4][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][3][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][8][9] |

| Aquatic Hazard (Chronic) | Category 2 / 3 | H411/H412: Toxic or Harmful to aquatic life with long lasting effects | [5] |

1.2. Physicochemical Properties and Reactivity

-

Appearance: Typically a yellow to orange solid or powder.[1]

-

Stability: The compound is generally stable under standard laboratory conditions but should be protected from heat and direct sunlight.[8][10]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[1][11][12] Aromatic nitro compounds may react explosively with bases like sodium hydroxide.[13]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF).[2][8][11]

Engineering Controls and Personal Protection

The primary objective is to prevent all routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach combining engineering controls and personal protective equipment (PPE).

2.1. Mandatory Engineering Controls

-

Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of the fine, easily aerosolized powder.[7][14]

-

Emergency Eyewash Station and Safety Shower: These must be located in the immediate vicinity of the handling area. Their accessibility is non-negotiable, as immediate flushing is the most effective first aid for eye or extensive skin contact.[3][10][12][15]

-

Ventilation: The laboratory must have adequate general exhaust ventilation to maintain low background concentrations of airborne contaminants.[7][14]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is dictated by the high acute toxicity and irritant nature of the compound. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

| PPE Category | Specification | Rationale and Best Practices | Citations |

| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4 mil). | Double-gloving is recommended during high-concentration work. Gloves must be inspected for integrity before use. Contaminated gloves must be disposed of as hazardous waste immediately after handling or if contamination is suspected.[14][16] | [7][10][14] |